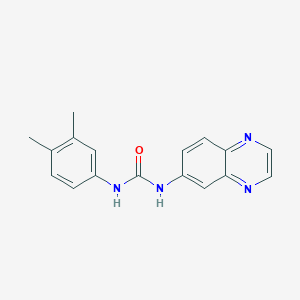![molecular formula C16H18N2O4S B5874909 ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate is a chemical compound with the molecular formula C12H17NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a sulfonyl amino group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate typically involves the reaction of ethyl chloroformate with 4-{[(4-methylphenyl)sulfonyl]amino}phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Preparation of 4-{[(4-methylphenyl)sulfonyl]amino}phenol.
- Reaction with ethyl chloroformate in the presence of a base.
- Purification through recrystallization or column chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl (4-bromophenyl)sulfonyl (phenyl)carbamate
- Ethyl (4-fluorophenyl)sulfonyl (phenyl)carbamate
- Ethyl N-(2-ethylphenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
ethyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-16(19)17-13-6-8-14(9-7-13)18-23(20,21)15-10-4-12(2)5-11-15/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSZFVLVFHQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE](/img/structure/B5874853.png)
![N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B5874859.png)
![N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)

![N,N-dimethyl-4-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]aniline](/img/structure/B5874880.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)
